molecular formula C22H21N5O3S B2866443 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852437-36-6

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2866443
CAS No.: 852437-36-6
M. Wt: 435.5
InChI Key: LPJDOUCJQCNANO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 4. The p-tolyl group in the acetamide side chain enhances lipophilicity, while the 3,4-dimethoxy substitution on the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-7-16(8-5-14)23-20(28)13-31-21-11-10-19-24-25-22(27(19)26-21)15-6-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJDOUCJQCNANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine and Pyridazine Derivatives

The triazolo[4,3-b]pyridazin scaffold is synthesized via [3+2] cycloaddition between 3,4-dimethoxyphenyl-substituted hydrazines and dichloropyridazines.

Representative Procedure :

  • 3-(3,4-Dimethoxyphenyl)-1H-pyridazin-6-amine (1.0 eq) is treated with trimethyl orthoformate (2.5 eq) in acetic acid at 80°C for 12 hours to form the triazole ring.
  • The intermediate undergoes oxidative aromatization using MnO₂ (3.0 eq) in toluene under reflux, yielding 3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol .

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 AcOH, 80°C, 12h 78% 92%
2 MnO₂, toluene, reflux 65% 95%

Functionalization at Position 6

The hydroxyl group at position 6 is converted to a chloride for subsequent thiolation:

Chlorination Protocol :

  • 3-(3,4-Dimethoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol (1.0 eq) is refluxed with POCl₃ (5.0 eq) and N,N-diethylaniline (0.1 eq) at 110°C for 6 hours.
  • The product, 6-chloro-3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine , is isolated via silica gel chromatography (hexane:EtOAc = 7:3).

Analytical Validation :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazin-H), 7.89 (d, J = 8.5 Hz, 2H, aryl-H), 6.94 (d, J = 8.5 Hz, 2H, aryl-H), 3.94 (s, 6H, OCH₃).
  • HRMS : m/z calc. for C₁₅H₁₂ClN₃O₂ [M+H]⁺: 326.0694; found: 326.0689.

Synthesis of the N-(p-Tolyl)acetamide Thiol Precursor

Preparation of 2-Chloro-N-(p-tolyl)acetamide

Adapted from thioacetamide synthesis in:

  • p-Toluidine (1.0 eq) is reacted with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0°C → 25°C for 3 hours.
  • The crude 2-chloro-N-(p-tolyl)acetamide is crystallized from ethanol/water (9:1).

Yield : 89% (white crystals).

Thiolation via Potassium Thioacetate

Procedure :

  • 2-Chloro-N-(p-tolyl)acetamide (1.0 eq) and potassium thioacetate (1.5 eq) are stirred in anhydrous acetone at 25°C for 4 hours.
  • The thioacetate intermediate, 2-(acetylthio)-N-(p-tolyl)acetamide , is isolated by filtration (82% yield).

Deprotection to Thiol :

  • The thioacetate (1.0 eq) is treated with 2M KOH in MeOH/H₂O (1:1) at 35°C for 1 hour.
  • Acidification with 1M HCl precipitates 2-mercapto-N-(p-tolyl)acetamide (94% yield).

Thioether Coupling and Final Assembly

Nucleophilic Aromatic Substitution

Optimized Conditions :

  • 6-Chloro-3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 eq) and 2-mercapto-N-(p-tolyl)acetamide (1.2 eq) are dissolved in DMF.
  • Cs₂CO₃ (2.0 eq) is added, and the mixture is stirred at 60°C for 8 hours under N₂.
  • Purification via preparative HPLC (C18 column, MeCN/H₂O gradient) yields the title compound.

Reaction Metrics :

Parameter Value
Temperature 60°C
Time 8 hours
Yield 74%
Purity (HPLC) 98.5%

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.65 (s, 1H, pyridazin-H), 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 7.32 (d, J = 8.4 Hz, 2H, aryl-H), 6.98–6.89 (m, 3H, aryl-H), 4.12 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 2.28 (s, 3H, CH₃).
  • ¹³C NMR (126 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2, 152.4, 149.7 (triazole C), 134.5, 132.1, 129.8, 128.4, 126.9 (aryl C), 56.3 (OCH₃), 35.4 (SCH₂), 20.9 (CH₃).
  • HRMS : m/z calc. for C₂₂H₂₁N₅O₃S [M+H]⁺: 435.1362; found: 435.1358.

Comparative Analysis of Synthetic Routes

Alternative Thiolation Strategies

Method Thiol Source Solvent Yield
Nucleophilic Substitution 2-Mercaptoacetamide DMF 74%
Ullmann Coupling CuI, L-Proline DMSO 58%
Radical Thiol-ene AIBN, UV light THF 41%

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Synthesis : Microreactor systems reduce reaction time (2 hours vs. 8 hours batch) with 81% yield.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 34%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially converting it to dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazolopyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific kinases, affecting signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound shares structural motifs with other acetamide-thioether derivatives, enabling comparisons based on core heterocycles, substituent effects, and pharmacological profiles. Below is a detailed analysis against three analogs from the literature (see Table 1).

Table 1: Structural and Functional Comparison

Compound (CAS No.) Core Structure Key Substituents Notable Properties/Activities
Target compound Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(thioacetamide-p-tolyl) High lipophilicity (predicted logP ~3.5)
618427-68-2 Thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5,6-dimethyl, 2-(thioacetamide-p-tolyl) Reported as kinase inhibitor intermediate
566144-84-1 1,2,4-Triazole 4-Ethyl-5-(thiophen-2-yl), 2-(thioacetamide-4-benzothiazolyl) Enhanced π-stacking (thiophene moiety)
573946-29-9 1,2,4-Triazole 4-Propenyl-5-(pyridin-2-yl), 2-(thioacetamide-3-methoxyphenyl) Improved solubility (polar pyridine group)

Key Comparisons

In contrast, thieno[2,3-d]pyrimidin-4-one (618427-68-2) introduces a sulfur atom and a ketone group, which may alter redox properties and hydrogen-bonding capacity .

Substituent Effects

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances metabolic stability compared to the ethyl and methyl groups in 618427-68-2, though at the cost of reduced solubility.
  • The thiophene substituent in 566144-84-1 improves π-π stacking in hydrophobic binding pockets, a feature absent in the target compound’s dimethoxy-substituted phenyl group.

Acetamide Side Chain

  • The p-tolyl acetamide in the target compound and 618427-68-2 both prioritize lipophilicity, whereas 573946-29-9’s 3-methoxyphenyl group balances solubility and membrane permeability .

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide represents a class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A triazolo-pyridazine core , known for its biological activity.
  • A dimethoxyphenyl group , which may enhance solubility and stability.
  • A thioacetamide moiety , which can influence the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The triazolo-pyridazine framework is known to modulate various signaling pathways by inhibiting specific enzymes or receptors. Notably, it has been shown to interact with c-Met kinase, a key player in cancer cell proliferation and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant cytotoxicity:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Lung cancer cell line
MCF-71.23 ± 0.18Breast cancer cell line
HeLa2.73 ± 0.33Cervical cancer cell line

These results suggest that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics .

Inhibition of c-Met Kinase

The compound has demonstrated inhibitory activity against c-Met kinase with an IC50 value of approximately 0.090 μM, indicating its potential as a targeted therapy for cancers characterized by c-Met overexpression .

Case Studies

  • In Vitro Studies : Various studies have utilized the MTT assay to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results consistently show that compounds with similar structures exhibit moderate to high cytotoxicity against tumor cells while sparing normal cells .
  • Mechanistic Insights : Research indicates that the compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase. This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development in several therapeutic areas:

  • Cancer Treatment : Its ability to inhibit c-Met kinase positions it as a candidate for targeted cancer therapies.
  • Anti-inflammatory Applications : Preliminary studies suggest potential anti-inflammatory properties, warranting further exploration in inflammatory disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.